Methyl 3-(bromomethyl)oxetane-3-carboxylate

描述

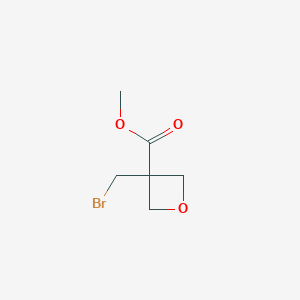

Methyl 3-(bromomethyl)oxetane-3-carboxylate: is an organic compound with the molecular formula C6H9BrO3. It features an oxetane ring, which is a four-membered cyclic ether, substituted with a bromomethyl group and a methyl ester group.

准备方法

Synthetic Routes and Reaction Conditions:

Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization through C-O bond formation.

Epoxide Ring Opening/Ring Closing: Another approach involves the ring-opening of an epoxide followed by ring-closing to form the oxetane ring.

Industrial Production Methods: Industrial production of methyl 3-(bromomethyl)oxetane-3-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

化学反应分析

Hydrolysis Reactions

The nitrile group (-CN) and ketone (=O) are susceptible to hydrolysis under acidic or basic conditions.

Nucleophilic Additions

The ketone group can participate in nucleophilic additions with reagents such as Grignard reagents or hydrazines.

Cyclization Reactions

The ketone and nitrile groups enable cyclization pathways, particularly in the presence of bifunctional nucleophiles.

Nitrile to Amine

| Reagent | Conditions | Product | Yield Optimization | References |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C, 2 hrs | Primary amine (-CH₂NH₂) | Over-reduction to secondary amines is possible without careful stoi |

科学研究应用

Drug Design and Development

The oxetane moiety is recognized for its potential advantages in drug design. It serves as a ketone surrogate, which can enhance the pharmacological properties of therapeutic agents. Recent studies have demonstrated that compounds incorporating oxetanes exhibit improved biological activities compared to their non-oxetane counterparts. For instance, the incorporation of methyl 3-(bromomethyl)oxetane-3-carboxylate into drug candidates has been shown to enhance binding affinity and selectivity towards biological targets .

Isosteric Replacement

Research indicates that derivatives of this compound can act as isosteric replacements for carboxylic acids in drug design. This is particularly useful in modifying the physicochemical properties of drug molecules, allowing for better solubility and permeability . The ability to replace traditional functional groups with oxetane derivatives has been explored in various therapeutic contexts, including anti-inflammatory and analgesic agents .

Synthesis of Complex Molecules

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group facilitates nucleophilic substitution reactions, making it a versatile building block in organic synthesis . For example, it has been employed in the preparation of various carbamate derivatives, which are important in pharmaceuticals .

Reaction Conditions and Transformations

The stability of the oxetane ring under various reaction conditions allows for diverse transformations. Studies have documented over 30 different reactions involving oxetanes, including oxidation, reduction, and alkylation processes . These transformations enable chemists to generate a wide array of functionalized oxetanes tailored for specific applications.

Oxetane Derivatives in Drug Candidates

A notable case study involved the synthesis of a series of oxetane-based compounds that demonstrated significant anti-cancer activity. The incorporation of this compound into these compounds enhanced their efficacy against specific cancer cell lines . The structural modifications allowed for increased interaction with target proteins involved in tumor growth.

Evaluation of Biological Properties

In another study, researchers evaluated the biological properties of oxetan-3-ol derivatives synthesized from this compound. The results indicated that these derivatives exhibited promising anti-inflammatory effects while maintaining low toxicity profiles . This highlights the potential for developing safer therapeutic agents using oxetane chemistry.

Data Table: Summary of Applications

作用机制

The mechanism of action of methyl 3-(bromomethyl)oxetane-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The oxetane ring can undergo ring-opening reactions, which are useful in synthetic chemistry .

相似化合物的比较

3-(Bromomethyl)-3-methyloxetane: Similar in structure but lacks the ester group.

3-Methyl-3-oxetanemethanol: Contains a hydroxyl group instead of the ester and bromomethyl groups.

Uniqueness: Methyl 3-(bromomethyl)oxetane-3-carboxylate is unique due to the presence of both the bromomethyl and ester groups, which provide distinct reactivity patterns and potential for diverse chemical transformations .

生物活性

Methyl 3-(bromomethyl)oxetane-3-carboxylate is a compound belonging to the oxetane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromomethyl group attached to an oxetane ring, which is known for its unique reactivity due to ring strain. The carboxylate group enhances its solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination of oxetane derivatives followed by esterification. Recent advances have improved the efficiency of these reactions, allowing for better yields and purities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that oxetane derivatives exhibit promising antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa .

| Compound | Minimum Inhibitory Concentration (MIC) | Organism |

|---|---|---|

| Oxetane A | 0.12 μg/mL | E. coli ATCC 25922 |

| Oxetane B | 0.25 μg/mL | P. aeruginosa |

Cytotoxicity

Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. In particular, studies have highlighted its potential as an inhibitor in leukemia cell lines, where it demonstrated IC50 values in the micromolar range .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Modification : Similar compounds have been shown to form covalent bonds with active sites on target enzymes, leading to inhibition of their activity .

- Metabolic Stability : The oxetane ring structure contributes to metabolic stability, potentially reducing degradation by cytochrome P450 enzymes .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human leukemia cells. The compound was found to inhibit cell growth significantly, with a reported IC50 value of approximately 0.4 μM, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against various pathogens. The results indicated that the compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .

常见问题

Q. What are the common synthetic routes for preparing Methyl 3-(bromomethyl)oxetane-3-carboxylate, and what factors influence yield optimization?

Basic Research Question

The synthesis typically involves functionalizing oxetane carboxylate esters via bromomethylation. A general approach includes:

Esterification : Methylation of oxetane-3-carboxylic acid derivatives using methanol under acidic conditions.

Bromomethylation : Introducing the bromomethyl group via nucleophilic substitution (e.g., using NBS or HBr in controlled conditions).

Key factors for yield optimization:

- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-bromination .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .

- Stoichiometry : Excess brominating agents (1.2–1.5 equiv.) improve conversion but require quenching to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z corresponding to C₇H₉BrO₃ (exact mass ~235.98) and fragmentation patterns indicating loss of Br or COOCH₃ .

Q. How can researchers mitigate competing side reactions during the bromomethylation of oxetane carboxylate esters?

Advanced Research Question

Competing reactions (e.g., di-bromination or ring-opening) can be minimized by:

- Controlled Reactant Addition : Slow addition of brominating agents to avoid local excess .

- Protecting Groups : Temporarily blocking reactive sites (e.g., using Boc groups for amines) before bromomethylation .

- Solvent Selection : Non-nucleophilic solvents (e.g., THF) reduce nucleophilic attack on the oxetane ring .

- Monitoring via TLC/GC-MS : Real-time analysis to halt reactions at optimal conversion .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Model transition states to predict regioselectivity (e.g., bromomethyl vs. ester group reactivity) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .

- Collision Cross-Section Analysis : Predict steric hindrance using tools like MOBCAL, correlating with experimental reaction rates .

Q. How should researchers address discrepancies in reported reaction yields for similar bromomethyloxetane derivatives?

Data Contradiction Analysis

Discrepancies often arise from:

- Purity of Starting Materials : Impurities in oxetane precursors (e.g., residual acids) can alter yields .

- Workup Procedures : Incomplete extraction or drying may lead to underestimated yields .

- Reaction Scale : Microscale reactions (<1 mmol) often report higher yields than bulk syntheses due to heat dissipation differences .

Resolution : Replicate conditions with standardized reagents and report detailed protocols (solvent grade, equipment calibration) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Safety and Handling

- Hazards : Potential skin/eye irritant; releases HBr vapor under decomposition .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent degradation .

Q. What strategies enhance the stability of this compound during long-term storage?

Advanced Research Question

- Inhibitors : Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation .

- Moisture Control : Store with molecular sieves (3Å) in airtight containers .

- Light Protection : Use UV-blocking glass or opaque packaging to avoid photolytic cleavage of the C-Br bond .

Q. How does the steric environment of the oxetane ring influence the compound’s reactivity in Suzuki-Miyaura couplings?

Advanced Mechanistic Analysis

The oxetane’s rigid structure:

- Electron-Withdrawing Effect : Enhances electrophilicity of the bromomethyl group, accelerating oxidative addition in Pd-catalyzed couplings .

- Steric Hindrance : The 3D geometry may limit access to bulky catalysts (e.g., XPhos), favoring smaller ligands like PPh₃ .

- Computational Validation : Use QM/MM simulations to map steric effects on transition states .

属性

IUPAC Name |

methyl 3-(bromomethyl)oxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-9-5(8)6(2-7)3-10-4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNBBORLQMUICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396675-85-5 | |

| Record name | methyl 3-(bromomethyl)oxetane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。